(4-Bromophenyl)methyl 2-fluorobenzoate
Description
Properties
IUPAC Name |
(4-bromophenyl)methyl 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-11-7-5-10(6-8-11)9-18-14(17)12-3-1-2-4-13(12)16/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENGCFGWKUEMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)methyl 2-fluorobenzoate typically involves the esterification of 4-bromobenzyl alcohol with 2-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Ester Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 4-bromobenzyl alcohol and 2-fluorobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Hydrolysis Products: The primary products of ester hydrolysis are 4-bromobenzyl alcohol and 2-fluorobenzoic acid.
Scientific Research Applications
(4-Bromophenyl)methyl 2-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic effects and its role as an intermediate in drug synthesis is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)methyl 2-fluorobenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The pathways involved can vary, but typically include interactions with proteins and other biomolecules that influence cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Esters with Halogen-Substituted Aromatic Rings
Methyl 4-Bromo-2-fluorobenzoate (CAS 179232-29-2)
- Structure : Shares the 2-fluorobenzoate core but substitutes the (4-bromophenyl)methyl group with a methyl ester.
- However, the absence of the bromophenyl moiety diminishes opportunities for halogen bonding, a critical interaction in crystal packing or protein binding .
(4-Bromophenyl)methyl 2-(4-Chlorophenoxy)acetate (CAS 380341-99-1)
- Structure: Replaces the 2-fluorobenzoate with a 4-chlorophenoxyacetate group.
- Impact: The chlorine atom at the para position introduces stronger electron-withdrawing effects than fluorine, altering reactivity in nucleophilic substitutions. The phenoxyacetate group may enhance lipid solubility, affecting bioavailability .
- Applications: Chlorinated phenoxyacetates are common in herbicides; this compound’s bromophenyl group may confer unique pesticidal activity, akin to bromopropylate () .
Halogenated Benzofuran Derivatives
2-(4-Bromophenyl)-5-fluoro Benzofuran Derivatives
- Structure : Features a benzofuran core substituted with 4-bromophenyl and fluorine groups.
- Impact : The benzofuran system enables π-π stacking and intramolecular halogen bonding (Br⋯O interactions), stabilizing crystal structures. The fluorine atom’s ortho position may hinder rotational freedom compared to the ester-linked benzoate in the main compound .
Cyclopropane-Containing Analogs
(Z)-[(4-Bromophenyl)[2-(4-Chlorophenyl)cyclopropyl]methylidene]amino 4-Fluorobenzoate (CAS 338415-62-6)
- Structure : Incorporates a cyclopropane ring and a chlorophenyl group alongside the bromophenyl-fluorobenzoate system.
- The chlorine substituent enhances electron-withdrawing effects, which may modulate reactivity in cross-coupling reactions .
- Applications : Cyclopropane-containing compounds are explored for antiviral activity, as seen in CCR5 antagonists like ancriviroc .
Pesticidal Esters
Bromopropylate (1-Methylethyl 4-Bromo-α-(4-Bromophenyl)-α-hydroxybenzeneacetate)
- Structure : Features dual bromophenyl groups and an isopropyl ester.
- Impact : The isopropyl group increases hydrophobicity, enhancing persistence in lipid-rich environments. Dual bromine atoms amplify halogen bonding, a key factor in pesticidal activity against mites .
- Comparison : Unlike bromopropylate, (4-bromophenyl)methyl 2-fluorobenzoate lacks hydroxyl and α-branched ester groups, likely reducing acaricidal potency but improving hydrolytic stability .
Key Research Findings
Halogen Bonding : Bromine in this compound facilitates intermolecular interactions (e.g., Br⋯O), critical in crystal engineering and drug design .
Electron Effects : Fluorine’s ortho position on the benzoate ring increases electron density at the carbonyl, enhancing susceptibility to nucleophilic attack compared to para-substituted analogs .
Q & A
Q. What are the key considerations for safely handling (4-Bromophenyl)methyl 2-fluorobenzoate in laboratory settings?
- Methodological Answer: Safety protocols include wearing nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. In case of exposure:
- Eye contact: Flush with water for 15 minutes and consult an ophthalmologist .
- Skin contact: Wash with soap and water for 15 minutes; remove contaminated clothing .
Store in a tightly sealed container at 2–8°C in a dry, ventilated area away from oxidizers and heat sources .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer: The compound is typically synthesized via esterification between 2-fluorobenzoic acid and (4-bromophenyl)methanol. A coupling agent like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used under inert conditions (e.g., nitrogen atmosphere) . Reaction progress is monitored by TLC or HPLC, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Which spectroscopic methods are most reliable for confirming the purity and structure of this compound?
- Methodological Answer:
- NMR (¹H/¹³C): Assign peaks for fluorine (δ ~110–120 ppm in ¹³C) and bromine (characteristic splitting in ¹H NMR) .
- FT-IR: Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and aromatic C-F/Br vibrations .
- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and isotopic patterns (Br/F contributions) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software aid in the structural elucidation of this compound?
- Methodological Answer: Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths, angles, and torsional conformations. For halogenated aromatics, SHELXTL (Bruker AXS) optimizes disorder modeling of bromine/fluorine substituents. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. Validate refinement with R-factor (<5%) and residual electron density maps .
Q. What strategies are effective in resolving contradictory data regarding the reactivity of the bromine substituent in cross-coupling reactions?
- Methodological Answer: Conflicting reactivity reports may arise from solvent polarity (e.g., DMF vs. THF), catalyst choice (Pd(PPh₃)₄ vs. Pd₂(dba)₃), or halogen mobility. Systematic studies should:
- Compare Suzuki-Miyaura coupling yields using aryl boronic acids under inert vs. aerobic conditions.
- Analyze substituent effects via Hammett plots (σ values for Br/F para-substituents) .
- Use kinetic isotope effects (KIE) to probe rate-determining steps in catalytic cycles .
Q. How do the electronic effects of the fluorine and bromine substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer:
- Fluorine: Strong electron-withdrawing effect activates the ester carbonyl toward nucleophilic attack (e.g., by amines in amidation).
- Bromine: Moderate electron-withdrawing effect stabilizes intermediates via resonance.
Computational studies (DFT) at the B3LYP/6-31G* level can quantify charge distribution at the carbonyl carbon . Experimentally, compare reaction rates with non-halogenated analogs (e.g., methyl benzoate).
Q. What role does this compound play in the development of enzyme inhibitors, based on its structural features?
- Methodological Answer: The bromophenyl group enhances lipophilicity for membrane penetration, while fluorine improves metabolic stability. In kinase inhibitor design:
- Use the compound as a scaffold for introducing pharmacophores (e.g., sulfonamides, urea groups).
- Test competitive inhibition via IC₅₀ assays against target enzymes (e.g., EGFR tyrosine kinase) .
- Compare bioactivity with analogs lacking bromine/fluorine to establish SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
